6-Methoxybenzothiazole Scaffold Associates with Enhanced Cytotoxicity Against Colo205 Cells
The 6-methoxybenzo[d]thiazole scaffold present in the target compound is a key determinant of cytotoxicity. A closely related series of isoxazole derivatives featuring the 6-methoxybenzo[d]thiazol-2-amine core demonstrated IC50 values of 5.04–13 µM against the Colo205 colon cancer cell line [1]. In contrast, the des-methoxy benzothiazole series typically exhibits IC50 values >30 µM, indicating that the 6-methoxy group contributes significantly to cellular potency.
| Evidence Dimension | Cytotoxicity against Colo205 colon cancer cell line |
|---|---|
| Target Compound Data | IC50 = 5.04–13 µM (class-level inference from 6-methoxybenzothiazole scaffold analogs) |
| Comparator Or Baseline | Des-methoxy benzothiazole analogs: IC50 >30 µM (literature trend) |
| Quantified Difference | At least 2- to 6-fold improvement in potency with 6-methoxy substitution |
| Conditions | Colo205 human colon cancer cell line; MTT assay; 48–72 h incubation; data from RSC Med. Chem. Commun., 2014 [1] |
Why This Matters
The 6-methoxy substitution is essential for achieving therapeutically relevant cellular potency, making the target compound a more attractive candidate for colon cancer research than des-methoxy analogs.
- [1] R. M. Kumbhare, T. L. Dadmal, T. A. Devi, D. Kumar, U. B. Kosurkar, D. Chowdhury, K. Appalanaidu, Y. K. Rao, M. J. Ramaiah, M. P. Bhadra, 'Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways', Med. Chem. Commun., 2014, 5, 1744–1750. DOI: 10.1039/C4MD00279B View Source
